![molecular formula C39H69N3O15S2 B6354190 MAL-PEG11-Lipoamide CAS No. 1334172-73-4](/img/structure/B6354190.png)
MAL-PEG11-Lipoamide
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Overview
Description
MAL-PEG11-Lipoamide is a polyethylene glycol (PEG)-based PROTAC linker . It contains a lipoic acid group and a maleimide group moiety . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . Lipoic acid contains two sulfur atoms (at C6 and C8) connected by a disulfide bond .
Synthesis Analysis
Lipoamide-PEG11-Mal is used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of MAL-PEG11-Lipoamide is C39H69N3O15S2 . It has a molecular weight of 884.11 . The InChI string isInChI=1S/C39H69N3O15S2/c43-36(4-2-1-3-35-8-34-58-59-35)40-9-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-10-41-37(44)7-11-42-38(45)5-6-39(42)46/h5-6,35H,1-4,7-34H2,(H,40,43)(H,41,44)
. Chemical Reactions Analysis
The maleimide group in MAL-PEG11-Lipoamide will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
MAL-PEG11-Lipoamide is a solid or viscous liquid . It has a boiling point of 934.9±65.0°C at 760 mmHg . Its density is 1.2±0.1 g/cm3 .Scientific Research Applications
Bioconjugation
Lipoamide-PEG11-Mal: is widely used in bioconjugation processes. The maleimide group reacts with thiol groups to form stable thioether bonds, allowing for the attachment of biomolecules containing thiols . This is particularly useful for conjugating proteins, peptides, and antibodies to various surfaces or other molecules for targeted delivery and diagnostics.
Drug Delivery Systems
Due to its hydrophilic PEG linker, Lipoamide-PEG11-Mal enhances the water solubility of compounds . This property is crucial for developing drug delivery systems, especially for hydrophobic drugs that require improved solubility and bioavailability.
Surface Modification
The compound can be used to modify surfaces, particularly metal surfaces like gold or silver . This application is essential for creating biosensors and diagnostic devices where a bioactive layer is required on the device’s surface.
PROTAC Linker
Lipoamide-PEG11-Mal: serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are molecules designed to degrade specific proteins of interest, and the use of this compound as a linker helps in the proper orientation and function of the PROTAC molecules.
Mechanism of Action
Target of Action
Lipoamide-PEG11-Mal, also known as MAL-PEG11-Lipoamide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
The compound contains a lipoic acid group and a maleimide group moiety . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction allows the compound to bind to its target protein and an E3 ubiquitin ligase simultaneously . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Lipoamide-PEG11-Mal is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By exploiting this system, Lipoamide-PEG11-Mal can selectively degrade target proteins .
Pharmacokinetics
It’s worth noting that the hydrophilic peg linker in the compound increases its water solubility , which could potentially influence its absorption and distribution.
Result of Action
The primary result of the action of Lipoamide-PEG11-Mal is the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the role of the target protein.
Action Environment
The action of Lipoamide-PEG11-Mal can be influenced by various environmental factors. For instance, the presence of thiol groups in the environment is necessary for the maleimide group in the compound to form a covalent bond . Additionally, the compound’s storage conditions can affect its stability
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69N3O15S2/c43-36(4-2-1-3-35-8-34-58-59-35)40-9-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-10-41-37(44)7-11-42-38(45)5-6-39(42)46/h5-6,35H,1-4,7-34H2,(H,40,43)(H,41,44) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLHFRMIEQEYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H69N3O15S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoamide-PEG11-Mal |
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